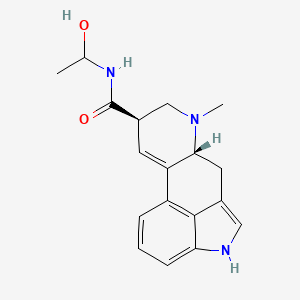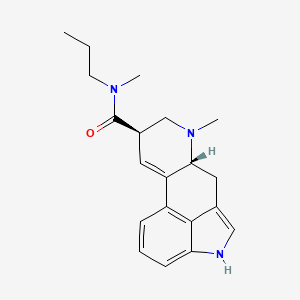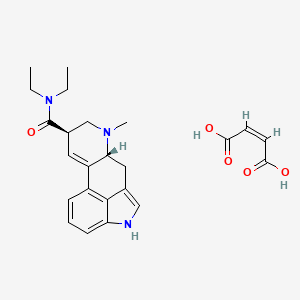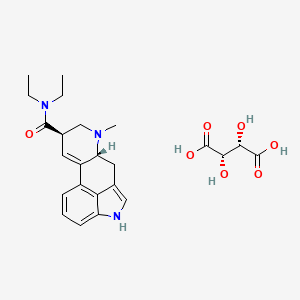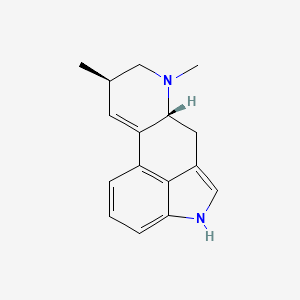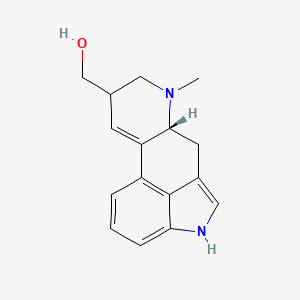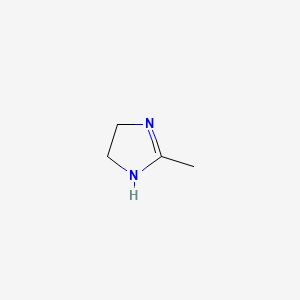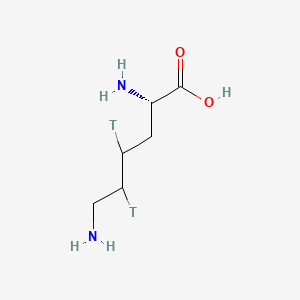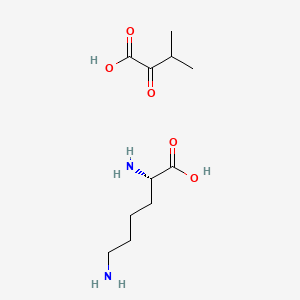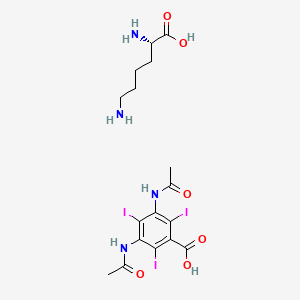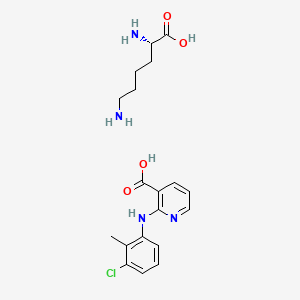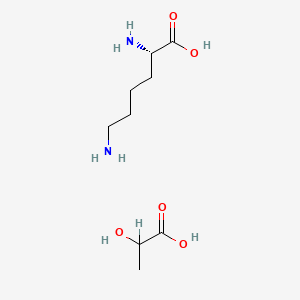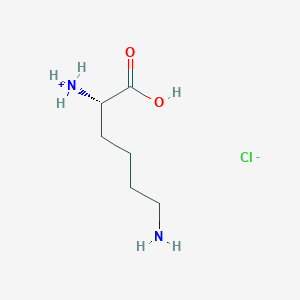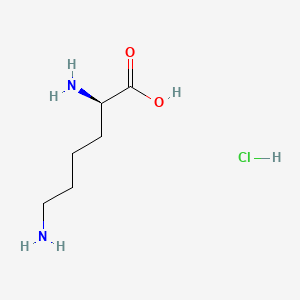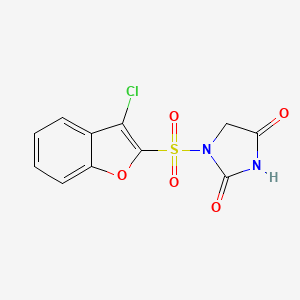
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
説明
“1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” is a novel aldose reductase inhibitor . It has been examined in vitro and in vivo, and its properties and efficacies were compared with known aldose reductase inhibitors .
Chemical Reactions Analysis
“1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” has been found to inhibit partially purified aldose reductases from various origins . The inhibition of aldose reductase by this compound was uncompetitive with respect to both glyceraldehyde and NADPH .科学的研究の応用
Aldose Reductase Inhibitor Properties
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin, also known as M16287, has been studied for its properties as an aldose reductase inhibitor. This compound showed potential in treating diabetic complications such as neuropathy. It improved motor nerve conduction velocity and ameliorated histological changes in the sciatic nerve of diabetic rats. Moreover, it effectively suppressed sorbitol accumulation in diabetic conditions, highlighting its therapeutic potential (Kato et al., 1991).
Potential in Treating Cataract
The compound was also investigated for its efficacy in preventing galactose-induced cataract formation in rats. It ameliorated morphological and biochemical changes associated with cataract, such as the accumulation of galactitol and depletion of myo-inositol in lenses. This suggests its potential use in clinical treatments for some diabetic complications (Kato et al., 1990).
Comparison with Other Aldose Reductase Inhibitors
M16287 was compared with other aldose reductase inhibitors like ONO-2235 and sorbinil. It showed similar potency in preventing sorbitol accumulation in isolated rat tissues and was effective in preventing galactosemic cataracts and ameliorating diabetic neuropathy (Kato et al., 1991).
Antihyperglycemic Effects in Adipocytes
The antihyperglycemic mechanism of M16209, a related compound, was studied in mouse-derived 3T3-L1 adipocytes. It enhanced glucose transport and did not interfere with insulin binding or phosphorylation, suggesting a mechanism involving the facilitation of GLUT4 translocation to the plasma membrane (Murakami et al., 1997).
Effects on Insulin Sensitivity
M16209 was also shown to increase insulin sensitivity in vivo, as evidenced by euglycemic clamp studies in rats. It enhanced glucose uptake in peripheral tissues, particularly oxidative muscles, indicating a potential role in improving insulin action on glycogen synthesis and glycolysis (Ohta et al., 1996).
将来の方向性
Given the promising results of “1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” as an aldose reductase inhibitor , future research could focus on further exploring its potential for the treatment of diabetic complications. Additionally, more studies are needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
特性
IUPAC Name |
1-[(3-chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQMSHWVIKPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155990 | |
| Record name | M 16287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |
CAS RN |
128851-55-8 | |
| Record name | M 16287 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M 16287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



